molecular formula C16H14O4 B1313241 Methyl 3-[(3-formylphenoxy)methyl]benzoate CAS No. 148254-63-1

Methyl 3-[(3-formylphenoxy)methyl]benzoate

Cat. No. B1313241
CAS RN: 148254-63-1
M. Wt: 270.28 g/mol
InChI Key: HJHCXQJVDANXSJ-UHFFFAOYSA-N
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Description

“Methyl 3-[(3-formylphenoxy)methyl]benzoate” is an organic compound. It is an ester with the molecular formula C16H14O4 . It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a related compound, was achieved from methyl 4-bromobenzoate and iso-vanilline, highlighting its role as an intermediate in the synthesis of natural products with biological activities (Lou Hong-xiang, 2012).

  • Chemical Reactivity : Diorganotin(IV) complexes of methyl 2-{4-hydroxy-3-[(2-hydroxy-phenylimino)-methyl]-phenylazo}-benzoate (H2L) were synthesized, demonstrating the compound's utility in forming complex organotin structures (Basu, Masharing, & Das, 2012).

Biological Activities

  • Antimicrobial and Enzyme Inhibitory Properties : A study identified methyl 2-[propanamide-2'-methoxycarbonyl]-benzoate as having chymotrypsin inhibitory activity and effectiveness against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).

  • Cancer Research : Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate was found to be a promising antiproliferative agent against human cancer cells, likely due to its ability to inhibit tubulin polymerization (Minegishi et al., 2015).

Material Science

  • Polymer Synthesis : Methyl 3,5-bis(4-aminophenoxy)benzoate was used in the synthesis of a hyperbranched aromatic polyamide, demonstrating the compound's role in advanced material science (Yang, Jikei, & Kakimoto, 1999).

Environmental Chemistry

  • Methyl Donor in Biosynthesis : Chloromethane, a compound related to methyl benzoates, was shown to actas a methyl donor in the biosynthesis of esters and anisoles in certain fungi, demonstrating its significance in natural product synthesis (Harper, Hamilton, Kennedy, & McNally, 1989).

Analytical Chemistry

  • Infrared Spectroscopy Studies : The reduction of methyl benzoate and benzoic acid on yttrium oxide catalyst was studied using infrared spectroscopic techniques, providing insights into the behavior of these compounds under catalytic conditions (King & Strojny, 1982).

Pharmacological Research

  • Synthesis of Bioactive Compounds : Methyl-2-formyl benzoate is known for its use in the synthesis of pharmacologically active compounds with a variety of activities, including antifungal and anticancer properties (Farooq & Ngaini, 2019).

Molecular Chemistry

  • Chemosensors Development : The design of selective and colorimetric fluoride chemosensors using compounds like methyl 4-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate reflects the compound's potential in sensor technology (Ma, Li, Zong, Men, & Xing, 2013).

Biochemical Analysis

Biochemical Properties

Methyl 3-[(3-formylphenoxy)methyl]benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The aldehyde group in this compound can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function . Additionally, it may interact with enzymes involved in aldehyde metabolism, such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids . These interactions can influence various biochemical pathways and cellular processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound may alter the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through different pathways . These effects can have significant implications for cell growth, differentiation, and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as proteins and nucleic acids, through its aldehyde group . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound may inhibit enzymes involved in aldehyde metabolism, leading to an accumulation of aldehydes within the cell . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects . As the dosage increases, significant biological effects can be observed, including changes in cellular metabolism, gene expression, and overall physiological function . High doses of this compound may lead to toxic or adverse effects, such as cellular damage or organ dysfunction . These dosage-dependent effects are important for determining the compound’s safety and efficacy in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, which convert the aldehyde group to a carboxylic acid . This metabolic conversion can influence the compound’s activity and its effects on cellular processes. Additionally, this compound may interact with other metabolic enzymes, affecting the flux of metabolites through various pathways . Understanding these metabolic interactions is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, this compound may bind to intracellular proteins or be sequestered in specific cellular compartments . These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. The compound can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, this compound may be directed to the mitochondria, affecting mitochondrial function and cellular metabolism

properties

IUPAC Name

methyl 3-[(3-formylphenoxy)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-16(18)14-6-2-5-13(8-14)11-20-15-7-3-4-12(9-15)10-17/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHCXQJVDANXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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